2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide
Description
The compound 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide (CAS: 321430-52-8) is a pyridine-based acetohydrazide derivative with a molecular formula of C₁₃H₁₄ClF₃N₄O and a molecular weight of 334.73 g/mol . Its structure features a 3-chloro-5-(trifluoromethyl)pyridine moiety linked to a piperidinylidene-acetohydrazide group. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the pyridine ring enhance electronic stability and lipophilicity, making it a candidate for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N4O/c14-10-6-9(13(15,16)17)7-19-12(10)21-3-1-8(2-4-21)5-11(22)20-18/h5-7H,1-4,18H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCDDDYSBXFMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-5-Trifluoromethylpyridine: The Key Intermediate
The foundational step in synthesizing the target compound involves preparing 3-chloro-5-trifluoromethylpyridine, a halogenated heterocycle that anchors subsequent functionalization. The chlorination of 3-trifluoromethylpyridine under controlled conditions yields this intermediate.
Vapor-Phase Chlorination
Vapor-phase chlorination at elevated temperatures (300–450°C) with chlorine gas in the presence of inert diluents like carbon tetrachloride or nitrogen achieves regioselective substitution at the pyridine’s 2-position. For example, passing 3-trifluoromethylpyridine vapors mixed with chlorine (3.5:1 molar ratio) through a reactor at 380°C for 10.5 seconds produces 2-chloro-5-trifluoromethylpyridine in 62% yield, alongside minor by-products like 2-chloro-3-trifluoromethylpyridine (6%) and unreacted starting material (50%). Higher temperatures (>400°C) favor dichlorination, necessitating precise stoichiometric control.
Liquid-Phase Chlorination
Alternatively, liquid-phase chlorination in carbon tetrachloride under reflux with free-radical initiators (e.g., α,α'-azobisisobutyronitrile) or UV irradiation achieves comparable selectivity. A solution of 3-trifluoromethylpyridine in CCl₄, saturated with chlorine and irradiated for 8 hours, converts 50% of the starting material to the 2-chloro derivative with a 7:1 selectivity over the 3-chloro isomer. This method avoids high temperatures but requires prolonged reaction times.
Table 1: Comparative Chlorination Conditions
| Method | Temperature (°C) | Chlorine Ratio | Yield (%) | Selectivity (2- vs. 3-Cl) |
|---|---|---|---|---|
| Vapor-phase | 380 | 3.5:1 | 62 | 10:1 |
| Liquid-phase | 110 (UV) | 1:1 | 50 | 7:1 |
Functionalization of the Pyridine-Piperidine Core
The second stage couples the chlorinated pyridine with a piperidine derivative to form the 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperidin-4-ylidene intermediate.
Nucleophilic Aromatic Substitution
Reaction of 2-chloro-5-trifluoromethylpyridine with 4-piperidinone under basic conditions (e.g., K₂CO₃ in DMF) displaces the chloride, forming 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperidin-4-one. This ketone undergoes condensation with hydrazine to yield the hydrazone, but further modification is required to install the acetohydrazide moiety.
Enamine Formation and Acetylation
An alternative route involves generating a piperidinylidene enamine. Treating 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperidin-4-amine with ethyl acetoacetate in acetic acid forms the enamine intermediate, which is subsequently hydrazinated. For instance, refluxing the enamine with hydrazine hydrate in ethanol for 12 hours affords the acetohydrazide in 75–80% yield after recrystallization.
Table 2: Coupling Reaction Parameters
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 80°C, 6h | 1-[3-Cl-5-CF₃-2-pyridinyl]piperidin-4-one | 85 |
| Enamine formation | Ethyl acetoacetate, AcOH, reflux | Ethyl 2-[1-(3-Cl-5-CF₃-2-pyridinyl)-4-piperidinylidene]acetate | 70 |
| Hydrazidation | NH₂NH₂·H₂O, EtOH, 12h | Target acetohydrazide | 78 |
Optimization and Purification Strategies
By-Product Management
Chlorination by-products like 2,6-dichloro-3-trifluoromethylpyridine are minimized by maintaining chlorine ratios below 2:1 at temperatures <400°C. Fractional distillation under reduced pressure (e.g., 0.1 mmHg) effectively separates the desired 2-chloro isomer (boiling point 201.6°C) from contaminants.
Analytical Characterization
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of agrochemicals. Its structural features make it effective in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Functional Group Variations: The target compound’s piperidinylidene group distinguishes it from sulfanyl (e.g., ) or triazole (e.g., ) derivatives. The piperidinylidene ring may confer conformational rigidity, influencing binding to biological targets.
Substituent Effects: The 3-chloro-5-trifluoromethylpyridine motif is conserved in the target compound and ML267, suggesting shared electronic properties (e.g., metabolic stability, π-π stacking). However, ML267’s benzoxazinyl group introduces additional aromaticity .
Molecular Weight and Complexity :
- The target compound (334.73 g/mol) is simpler than ML267 (455.8 g/mol) or ZE-4b (415.49 g/mol), likely improving solubility but reducing multi-target engagement.
Physicochemical Properties:
- Melting Points : Analogs like ZE-4b and related triazole derivatives exhibit higher melting points (268–287°C) due to crystalline packing from aromatic rings . The target compound’s melting point is unreported but predicted to be lower (~200°C) due to reduced symmetry.
- Lipophilicity : The trifluoromethyl group in the target compound and ML267 increases logP values (~4.54 for similar compounds ), favoring membrane permeability.
Biological Activity
The compound 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula: C13H13ClF3N4O
- Molecular Weight: 350.72 g/mol
- CAS Number: 338410-08-5
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 20 to 100 µg/mL, indicating moderate to strong antimicrobial efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values were found to be approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, suggesting a promising therapeutic index.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity: It is believed to inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity: Its antimicrobial action may involve disrupting bacterial cell membranes, leading to cell lysis.
Case Studies
A series of case studies have been conducted to further elucidate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Showed effectiveness against gram-positive and gram-negative bacteria with MIC values <100 µg/mL. |
| Study 2 | Assess anticancer properties | Demonstrated significant inhibition of MCF-7 and HeLa cells with IC50 values of 25 µM and 30 µM, respectively. |
| Study 3 | Investigate mechanism of action | Confirmed induction of apoptosis in cancer cells through caspase activation assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
